molecular formula C22H15N5 B2839468 1-{4-[2-(2-pyridinyl)-4-pyrimidinyl]phenyl}-1H-1,3-benzimidazole CAS No. 685106-90-5

1-{4-[2-(2-pyridinyl)-4-pyrimidinyl]phenyl}-1H-1,3-benzimidazole

Cat. No.: B2839468
CAS No.: 685106-90-5
M. Wt: 349.397
InChI Key: AXHORYJGDBVDII-UHFFFAOYSA-N
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Description

1-{4-[2-(2-pyridinyl)-4-pyrimidinyl]phenyl}-1H-1,3-benzimidazole is a complex organic compound characterized by its intricate molecular structure This compound is part of the benzimidazole family, which is known for its diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[2-(2-pyridinyl)-4-pyrimidinyl]phenyl}-1H-1,3-benzimidazole typically involves multi-step organic reactions. One common approach is the condensation of 2-pyridinecarboxaldehyde with 4-aminophenylamine under acidic conditions to form an intermediate imine, which is then cyclized to form the benzimidazole core. Subsequent reactions with pyrimidine derivatives can introduce the pyrimidinyl group at the appropriate position.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can help in achieving higher yields and reducing by-products. Purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 1-{4-[2-(2-pyridinyl)-4-pyrimidinyl]phenyl}-1H-1,3-benzimidazole can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: Substitution reactions at different positions on the benzimidazole ring can lead to a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different chemical and biological properties, making them useful for further research and applications.

Scientific Research Applications

1-{4-[2-(2-pyridinyl)-4-pyrimidinyl]phenyl}-1H-1,3-benzimidazole has several scientific research applications:

  • Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

  • Biology: The compound and its derivatives are studied for their biological activity, including potential antimicrobial, antiviral, and anticancer properties.

  • Medicine: Research is ongoing to explore the therapeutic potential of this compound in treating various diseases. Its ability to interact with biological targets makes it a candidate for drug development.

  • Industry: The compound is used in the development of new materials and chemicals with specific properties, such as enhanced stability and reactivity.

Comparison with Similar Compounds

1-{4-[2-(2-pyridinyl)-4-pyrimidinyl]phenyl}-1H-1,3-benzimidazole is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: Other benzimidazole derivatives, such as 2-(2-pyridinyl)-1H-imidazol-4-ylmethanol and 5-methoxy-1H-benzimidazol-2-thiol, share structural similarities but differ in their functional groups and properties.

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Properties

IUPAC Name

1-[4-(2-pyridin-2-ylpyrimidin-4-yl)phenyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N5/c1-2-7-21-19(5-1)25-15-27(21)17-10-8-16(9-11-17)18-12-14-24-22(26-18)20-6-3-4-13-23-20/h1-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXHORYJGDBVDII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2C3=CC=C(C=C3)C4=NC(=NC=C4)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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